molecular formula C13H11NO B7843525 4'-Amino-biphenyl-4-carbaldehyde CAS No. 1093758-73-6

4'-Amino-biphenyl-4-carbaldehyde

Cat. No.: B7843525
CAS No.: 1093758-73-6
M. Wt: 197.23 g/mol
InChI Key: SZTPINUGWKQNII-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Chemical Synthesis

Biphenyl scaffolds, the core structure of 4'-Amino-biphenyl-4-carbaldehyde, are fundamental backbones in synthetic organic chemistry. nih.gov Their prevalence is notable in a wide array of fields, from medicinal chemistry to materials science. mdpi.com Biaryl systems are found in numerous natural products, serve as critical ligands in catalysis, and form the basis of many bioactive molecules and agrochemicals. mdpi.com The inherent rigidity and chemical stability of the biphenyl unit make it an attractive motif for constructing well-defined molecular architectures. nih.gov

The synthesis of biphenyl derivatives has been a subject of extensive research, leading to the development of powerful cross-coupling methodologies. rsc.org Reactions such as the Suzuki-Miyaura, Ullmann, Stille, and Negishi couplings are routinely employed to form the crucial carbon-carbon bond linking the two aryl rings. rsc.org These methods offer chemists precise control over the final structure, allowing for the creation of unsymmetrical biphenyls with diverse functional groups. orgsyn.org For instance, the Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction that joins an organoboron compound with an organohalide, a versatile method for producing a vast range of biphenyl derivatives. nih.govresearchgate.net The functionalization of the basic biphenyl structure is essential, as the parent biphenyl molecule is relatively unreactive; introducing functional groups allows it to participate in a wider range of chemical transformations. nih.gov

Significance of Functionalized Biphenyls in Reticular Chemistry and Beyond

The strategic placement of functional groups on a biphenyl scaffold, as seen in this compound, is of paramount importance in the field of reticular chemistry. wikipedia.orgcsic.es This branch of chemistry focuses on linking molecular building blocks into predetermined, highly ordered, and porous crystalline structures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgcsic.es

Functionalized biphenyls act as "linkers" or "struts" in these frameworks. The length, geometry, and functionality of the linker dictate the topology, pore size, and properties of the resulting material. rsc.org The amino (-NH₂) and aldehyde (-CHO) groups on this compound are particularly significant because they can readily undergo condensation reactions to form imine bonds (-C=N-). researchgate.net This dynamic Schiff base chemistry is a cornerstone of COF synthesis, allowing organic building blocks to be stitched together into extended, crystalline networks. nih.gov

The resulting imine-linked COFs are noted for their high thermal and chemical stability, which is often superior to COFs connected by boronate ester linkages. researchgate.net The precise integration of building blocks like this compound allows for the rational design of materials with tailored properties for specific applications. csic.es These applications include gas storage and separation, catalysis, and sensing. wikipedia.orgnih.gov For example, nitrogen-rich COFs, which can be constructed using amine-functionalized linkers, are investigated for their potential in CO₂ sorption and separation. nih.gov The ability to create highly ordered, porous materials from designed molecular components underscores the critical role of functionalized biphenyls in the development of next-generation materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPINUGWKQNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362693
Record name 4'-AMINO-BIPHENYL-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-73-6
Record name 4'-AMINO-BIPHENYL-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Amino Biphenyl 4 Carbaldehyde and Derivatives

Retrosynthetic Analysis of the 4'-Amino-biphenyl-4-carbaldehyde Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies for Amine and Aldehyde Functionalities

The primary functional groups in this compound are the amine (-NH2) and aldehyde (-CHO) groups. A common retrosynthetic approach involves the disconnection of these functional groups to identify potential precursor molecules. youtube.comyoutube.comyoutube.com

C-N Bond Disconnection: The amine group can be retrosynthetically disconnected from the biphenyl (B1667301) ring. This leads to the consideration of a nitro group (-NO2) as a precursor, which can be readily reduced to an amine in the final steps of the synthesis. youtube.com This strategy is often preferred as the nitro group is a strong electron-withdrawing group and can influence the reactivity of the aromatic ring during the biphenyl core construction.

C-C Bond Disconnection (Aldehyde): The aldehyde group can be envisioned as being formed from the oxidation of a primary alcohol (-CH2OH) or a methyl group (-CH3). Alternatively, it can be introduced via formylation of the biphenyl ring. A more common retrosynthetic disconnection for the aldehyde involves breaking the C-C bond between the aldehyde carbon and the biphenyl ring, leading back to a biphenyl halide and a source of carbon monoxide or a formylating agent. youtube.com

Identification of Precursor Molecules

Based on the disconnection strategies, several key precursor molecules can be identified. The central biphenyl structure is typically formed through a cross-coupling reaction. Therefore, the precursors are often two separate, functionalized benzene (B151609) rings.

A logical retrosynthetic pathway for this compound would involve the following key precursors:

Aryl Halide (Ring A): A 4-halobenzaldehyde derivative, such as 4-bromobenzaldehyde (B125591). The aldehyde functionality can be protected as an acetal (B89532) if necessary to prevent unwanted side reactions.

Arylboronic Acid (Ring B): A 4-aminophenylboronic acid or a protected version like 4-(acetylamino)phenylboronic acid. Alternatively, 4-nitrophenylboronic acid can be used, with the nitro group being reduced to an amine in a later step.

Advanced Synthetic Routes

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient construction of C-C bonds, particularly for biphenyl structures. rsc.orgrhhz.net

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming biaryl linkages. rsc.orgnih.govresearchgate.net These reactions are generally characterized by their mild reaction conditions, high functional group tolerance, and excellent yields. rhhz.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. google.comresearchgate.netorgsyn.org It has become a cornerstone of modern organic synthesis due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. chemrxiv.orgnih.gov

A common strategy for the synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of 4-bromobenzaldehyde with 4-aminophenylboronic acid or its derivatives. orgsyn.org To prevent self-coupling or other side reactions, the amine group on the boronic acid is often protected, for instance, as an acetamide. The aldehyde group may also be protected as an acetal.

A typical reaction setup involves a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, a base (e.g., K2CO3, Na2CO3), and a solvent system, which can range from organic solvents like toluene (B28343) to aqueous mixtures. google.comorgsyn.orgacs.org

CatalystLigandBaseSolventYield (%)
Pd(OAc)2PPh3Na2CO3Aqueous IPA~70
Pd black-K2CO3MeOH88
Pd(OAc)2Dabco--High TONs
PdCl2(o-tolyl3P)2----

Data sourced from various Suzuki-Miyaura coupling reactions. researchgate.netacs.org

The synthesis of 4-biphenylcarboxaldehyde, a closely related compound, has been achieved with high efficiency using a modified Suzuki coupling, highlighting the robustness of this method. orgsyn.org

While Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of biphenyls. thermofisher.com

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. rsc.org It offers high functional group tolerance but is often less favored due to the toxicity of the tin reagents.

Ullmann Reaction: This is a classic method that uses copper to promote the coupling of two aryl halides. thermofisher.com While historically significant, it often requires harsh reaction conditions.

Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction that can be used to form C-N bonds, which could be relevant for the synthesis of aminobiphenyl derivatives. nih.gov

These alternative methods provide additional tools for synthetic chemists, although the Suzuki-Miyaura reaction generally remains the method of choice for the construction of the this compound framework due to its efficiency and more environmentally benign nature.

Selective Functional Group Transformations

The synthesis of this compound hinges on the precise manipulation of functional groups on the biphenyl scaffold. The presence of both an amino group and a reactive aldehyde group requires synthetic routes that can selectively introduce or unmask these functionalities without unintended side reactions. Key transformations include the reduction of a nitro group to an amine and the introduction of a formyl group onto the biphenyl core.

Reduction of Nitro Precursors to Amino Groups

A primary route to introducing the amino group in this compound involves the reduction of its nitro precursor, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. scbt.comnih.gov The challenge lies in reducing the nitro group while preserving the chemically sensitive aldehyde functionality. Several methods can achieve this selective transformation.

Catalytic hydrogenation is a common and effective method. The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), can selectively reduce the nitro group under controlled conditions of temperature and pressure. This method is often clean, with water being the primary byproduct. wikipedia.org

Another established method involves the use of sodium sulfide (B99878) or sodium polysulfide in an aqueous or alcoholic solution. This approach is particularly useful for selectively reducing one nitro group in the presence of another or other reducible functional groups. The synthesis of p-aminobenzaldehyde from p-nitrotoluene using sodium polysulfide serves as a classic example of this type of selective reduction, which can be adapted for the biphenyl system. orgsyn.org

The following table summarizes various reagents used for the selective reduction of nitroarenes to anilines, which are applicable to the synthesis of this compound from its nitro precursor.

Table 1: Reagents for Selective Nitro Group Reduction

Reagent/System Typical Conditions Selectivity Notes
H₂/Pd-C Room temperature, low pressure, ethanol/ethyl acetate (B1210297) solvent Generally high selectivity for nitro group over aldehydes and ketones.
Fe/NH₄Cl Reflux in ethanol/water Classic, inexpensive method; effective and often selective.
SnCl₂·2H₂O Room temperature or gentle heating in ethanol/ethyl acetate Mild reducing agent, good for substrates with sensitive groups.
Sodium Sulfide (Na₂S) Heating in aqueous or alcoholic solution Particularly useful for partial reduction of dinitro compounds. orgsyn.org

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system with a phase-transfer catalyst | Mild conditions, works well for many functionalized nitroarenes. |

Formylation Strategies for Biphenyl Systems

The introduction of the aldehyde (formyl) group onto the biphenyl ring is another critical step. This can be achieved either before or after the formation of the biphenyl linkage. Formylation of a pre-formed biphenyl, such as 4-aminobiphenyl (B23562) (with the amino group suitably protected), is a common strategy.

Several classic name reactions are employed for the formylation of aromatic rings:

Vilsmeier-Haack Reaction: This method uses a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate activated aromatic rings. A protected 4-aminobiphenyl would be a suitable substrate.

Gattermann Reaction: This reaction introduces a formyl group using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl but is generally only suitable for benzene and its simple derivatives.

Duff Reaction: This involves the formylation of activated phenols or anilines using hexamethylenetetramine (urotropine) in an acidic medium.

Alternatively, the formyl group can be introduced via a cross-coupling reaction. A Suzuki-Miyaura coupling, for instance, could involve reacting 4-formylphenylboronic acid with a 4-haloaniline derivative (or vice versa). This approach is highly versatile and allows for the assembly of the target molecule from readily available building blocks. wikipedia.org The use of formic acid and its derivatives, sometimes in the presence of catalysts, is also a well-established method for the N-formylation of amines or the direct C-formylation of certain aromatic systems. nih.gov

Table 2: Comparison of Aromatic Formylation Strategies

Method Reagents Substrate Requirements Advantages
Vilsmeier-Haack DMF, POCl₃ Electron-rich aromatic rings (e.g., anilines, phenols) Mild conditions, high yields for activated substrates.
Gattermann HCN, HCl, Lewis Acid Activated aromatics Avoids highly toxic CO gas used in Gattermann-Koch.
Duff Reaction Hexamethylenetetramine, Acid Highly activated aromatics like phenols Simple, one-pot procedure.

| Suzuki Coupling | Aryl-boronic acid, Aryl-halide, Pd catalyst | Requires pre-functionalized aromatic halves | High functional group tolerance, versatile. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles can be readily applied to the synthesis of this compound.

Key areas for green improvements include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions, such as Suzuki couplings and catalytic hydrogenations, are inherently more atom-economical than stoichiometric reactions that use metal reductants (e.g., Fe, Sn), which generate large amounts of metal waste. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a core principle. nih.gov For instance, the reduction of the nitro group could potentially be carried out in water or polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally friendly than traditional chlorinated solvents. nih.gov Some modern approaches even utilize solvent-free reaction conditions, often facilitated by grinding the reactants together, which can significantly reduce waste. researchgate.netflinders.edu.au

Catalysis: Employing reusable catalysts instead of stoichiometric reagents minimizes waste. The palladium catalysts used in hydrogenation and Suzuki reactions can often be recovered and reused. nih.gov Developing more robust and efficient catalysts is an ongoing area of research.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation can often reduce reaction times from hours to minutes, thereby saving significant amounts of energy compared to conventional heating methods. nih.govnih.gov Photocatalysis, which uses light to drive chemical reactions, is another emerging green technique. nih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

Synthesis Step Traditional Method Greener Alternative Green Principle(s) Addressed
Nitro Reduction Fe or Sn in acid Catalytic hydrogenation (H₂/Pd-C) Atom Economy, Waste Prevention nih.gov
Formylation Vilsmeier-Haack in chlorinated solvents Solvent-free reaction; use of greener solvents like PEG nih.gov Use of Safer Solvents, Waste Prevention nih.gov
Biphenyl Formation Ullmann Reaction (high temp, stoichiometric Cu) Suzuki-Miyaura Coupling (catalytic Pd, often in aqueous media) Catalysis, Energy Efficiency, Safer Solvents wikipedia.orgnih.gov

| Heating | Conventional reflux (oil bath) | Microwave or Ultrasound Irradiation | Design for Energy Efficiency nih.govnih.gov |

Industrial Production Considerations for Related Biphenyl Building Blocks

The industrial production of biphenyl and its derivatives is a large-scale enterprise, driven by their use as precursors for pharmaceuticals, agrochemicals, polymers, and other fine chemicals. ontosight.aigoogle.com While this compound is a specialty chemical, the economic feasibility of its synthesis is tied to the industrial production of its core building blocks.

The parent compound, biphenyl, is produced industrially primarily through two routes: the thermal dealkylation of toluene to produce benzene, with biphenyl as a byproduct, or the direct oxidative dehydrogenation of benzene. wikipedia.org These processes are carried out at high temperatures and are optimized for maximum yield and efficiency. ontosight.ai

For substituted biphenyls, cross-coupling reactions are paramount. However, industrial-scale synthesis presents challenges not always apparent at the laboratory level. Key considerations include:

Cost of Raw Materials: The choice of starting materials is critical. For coupling reactions, aryl chlorides are significantly cheaper and more readily available than the corresponding bromides or iodides. Therefore, developing catalytic systems that are highly active for the coupling of less reactive aryl chlorides is a major focus of industrial research. google.com

Catalyst Cost and Lifetime: Palladium catalysts, while highly effective, are expensive. Industrial processes require catalysts with high turnover numbers (TON) and turnover frequencies (TOF), as well as the ability to be efficiently recovered and recycled to minimize costs.

Process Safety and Waste Management: Large-scale reactions require careful management of reaction exotherms, pressures, and hazardous reagents. Furthermore, the treatment and disposal of waste streams, including spent catalysts and solvent waste, are significant logistical and environmental concerns that heavily influence process design.

Throughput and Purity: The process must be efficient, providing high throughput of the final product at the required purity. This involves optimizing reaction conditions, simplifying purification steps, and minimizing the number of synthetic steps. google.com

Patents for industrial biphenyl synthesis often describe methods that use inexpensive starting materials, such as the coupling of Grignard reagents formed from aromatic chlorides, to produce biphenyl derivatives efficiently and at a lower cost. google.com

Table 4: Comparison of Industrial Biphenyl Synthesis Routes

Method Description Advantages Industrial Challenges
Dehydrogenation of Benzene 2 C₆H₆ + ½ O₂ → C₁₂H₁₀ + H₂O Uses inexpensive, abundant feedstock (benzene). High energy input (high temperatures); catalyst deactivation. wikipedia.orgontosight.ai
Toluene Dealkylation Byproduct C₆H₅CH₃ + C₆H₆ → C₁₂H₁₀ + CH₄ Biphenyl is obtained as a value-added byproduct of methane (B114726) synthesis. wikipedia.org Yield of biphenyl is dependent on the primary process.
Catalytic Cross-Coupling (e.g., Suzuki) Aryl-X + Aryl-B(OH)₂ → Aryl-Aryl High versatility for substituted biphenyls, high yields. wikipedia.org Cost of palladium catalyst; cost of boronic acids; patent protection.

| Grignard Coupling | Coupling of two Grignard reagent molecules using a catalyst. | Can utilize inexpensive aryl chlorides as starting materials. google.com | Requires strict anhydrous conditions; Grignard reagent compatibility with other functional groups. |

Chemical Reactivity and Reaction Mechanisms of 4 Amino Biphenyl 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and redox reactions.

Condensation Reactions with Amines and Other Nucleophiles (Imine Formation)

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is a reversible, acid-catalyzed process that proceeds through the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org The resulting carbinolamine intermediate then undergoes dehydration to yield the imine. libretexts.orglibretexts.org The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. lumenlearning.com At lower pH values, the amine nucleophile is protonated and thus non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.comlibretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack: The primary amine adds to the carbonyl group. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.orglibretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as water, forming an iminium ion. libretexts.org

Deprotonation: A proton is lost from the nitrogen to give the final imine product. lumenlearning.com

This reactivity is not limited to simple amines. Other nucleophiles, such as hydroxylamine (B1172632) and 2,4-dinitrophenylhydrazine, react similarly to form oximes and 2,4-dinitrophenylhydrazones, respectively. libretexts.org These derivatives are often crystalline solids and have been historically used for the purification and characterization of aldehydes. libretexts.org

Table 1: Examples of Condensation Reactions with 4'-Amino-biphenyl-4-carbaldehyde Analogs

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Aromatic AldehydePrimary Aliphatic AmineImineAmberlyst® 15, neat, room temp researchgate.net
Aldehyde/KetonePrimary AmineImine (Schiff Base)Acid-catalyzed libretexts.orglumenlearning.com
Aldehyde/KetoneSecondary AmineEnamineAcid-catalyzed libretexts.org
Aldehyde2,4-dinitrophenylhydrazine2,4-dinitrophenylhydrazone- libretexts.orglumenlearning.com
Aryl AminesSubstituted BenzaldehydesAryl (E)-iminesPerchloric acid, reflux bibliotekanauki.pl

Oxidation Reactions of the Carbaldehyde Group

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not prevalent in the provided search results, the oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. For instance, the oxidation of primary amines to aldehydes can be achieved biocatalytically using a laccase-mediator system. researchgate.net It is plausible that similar enzymatic or chemical oxidation methods could be applied to convert the aldehyde functionality in this compound to a carboxylic acid group.

Reduction Reactions of the Carbaldehyde Group

Conversely, the carbaldehyde group can be reduced to a primary alcohol. This is a common transformation for aldehydes. While direct examples for this compound are not detailed in the search results, the reduction of aldehydes is a well-established reaction.

Carbonyl Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles beyond amines. These reactions, known as carbonyl additions, can lead to the formation of new carbon-carbon bonds. For example, in a process known as umpolung (polarity reversal), photocatalytic conditions can be used to generate a homoenolate anion from an enone, which can then react with an electrophile like an aldehyde. acs.org Another classic example is the Cannizzaro reaction, which involves the self-oxidation-reduction of aldehydes that lack α-hydrogens in the presence of a strong base. libretexts.org Furthermore, aldehydes can react with sodium hydrogen sulfite (B76179) to form crystalline addition products, which can be useful for purification. libretexts.org

Reactivity of the Amino Group

The amino group in this compound is a nucleophilic center and can participate in a variety of derivatization reactions.

Nucleophilic Character and Derivatization Pathways

The primary amino group exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom. oxfordsciencetrove.com This allows it to react with various electrophiles, leading to a wide range of derivatives. The derivatization of amino groups is a common strategy in analytical chemistry to enhance detection by introducing chromophoric or fluorophoric moieties. nih.gov

Reagents like o-phthalaldehyde (B127526) (OPA), in the presence of a suitable nucleophile, react with primary amino groups to form fluorescent and electroactive derivatives. nih.gov This reaction is widely used for the sensitive analysis of amino acids and other primary amines. nih.govresearchgate.net Another class of derivatizing agents includes Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent, which reacts with the amino group via nucleophilic substitution to form diastereomers that can be separated by chromatography. nih.gov

The amino group can also undergo reactions such as acylation and alkylation. For instance, the reaction with carboxylic acids or their derivatives can form amide bonds. acsgcipr.orgresearchgate.net In biological systems, the amino group of related compounds like 4-aminobiphenyl (B23562) can be N-acetylated, which is considered a detoxification pathway. wikipedia.org

Table 2: Derivatization Reagents for Primary Amino Groups

Derivatizing ReagentType of DerivativeDetection MethodReference
o-Phthalaldehyde (OPA)Fluorescent/ElectroactiveFluorescence/Electrochemical nih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA)DiastereomersUV/Mass Spectrometry nih.gov
2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC)DiastereomersChromatography nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE)DiastereomersChromatography nih.gov
o-phthalaldehyde/isobutyryl-l-cysteine (OPA-IBLC)DiastereomersChromatography nih.gov

Role in Condensation Polymerizations

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic aldehyde group, makes it a valuable monomer in condensation polymerizations. The primary amino group is particularly effective for the synthesis of high-performance polymers like polyimides.

The most common route for synthesizing polyimides is a two-step process. vt.edu In the first step, a diamine reacts with a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. vt.edu this compound can be incorporated as a comonomer in this step. The second step involves thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to yield the final, thermally stable polyimide. core.ac.uk

When this compound is used, its amino group participates in the formation of the polymer backbone, while the aldehyde group remains as a pendant functional group along the polyimide chain. This pendant aldehyde offers a reactive site for post-polymerization modifications, such as cross-linking reactions or the grafting of other molecules, allowing for the fine-tuning of the polymer's properties. For instance, the aldehyde groups can react with other amines to form Schiff base cross-links, enhancing the thermal and mechanical stability of the material.

The synthesis generally involves the reaction of the amine functional group with various aromatic dianhydrides. The choice of dianhydride significantly influences the properties of the resulting polyimide.

Table 1: Representative Dianhydrides for Polyimide Synthesis

Dianhydride NameAbbreviationChemical Structure
Pyromellitic dianhydridePMDAC₁₀H₂O₆
3,3',4,4'-Biphenyltetracarboxylic dianhydrideBPDAC₁₆H₆O₆
3,3',4,4'-Oxydiphthalic anhydrideODPAC₁₆H₆O₇
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDAC₁₉H₆F₆O₆
3,3′,4,4′-Benzophenone tetracarboxylic dianhydrideBTDAC₁₇H₆O₇

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core is dictated by the electronic effects of its two substituents. The biphenyl system consists of two phenyl rings linked by a single bond.

Ring A: Substituted with the carbaldehyde group (-CHO). The aldehyde group is an electron-withdrawing group due to both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic attack and is a meta-director.

Ring B: Substituted with the amino group (-NH₂). The amino group is a powerful electron-donating group through resonance. It strongly activates its aromatic ring towards electrophilic attack and is an ortho, para-director. youtube.com

Due to the powerful activating nature of the amino group compared to the deactivating effect of the aldehyde group, electrophilic substitution will occur almost exclusively on the amine-bearing ring (Ring B). youtube.com Within this ring, the para position (C-1') is occupied by the other phenyl ring. Therefore, incoming electrophiles will be directed to the positions ortho to the amino group, which are the C-3' and C-5' positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)ReagentsMajor Product(s)
Nitration NO₂⁺HNO₃, H₂SO₄3'-Nitro-4'-amino-biphenyl-4-carbaldehyde
Halogenation Br⁺Br₂, FeBr₃3'-Bromo-4'-amino-biphenyl-4-carbaldehyde
Sulfonation SO₃Fuming H₂SO₄4'-Amino-4-formyl-biphenyl-3'-sulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃3'-Acetyl-4'-amino-biphenyl-4-carbaldehyde

Mechanistic Studies of Key Transformation Reactions

One of the key transformations of this compound involves the reaction between its aldehyde and amine functional groups. While intramolecular reactions are unlikely due to the distance between the groups, intermolecular condensation is highly relevant, especially in the context of polymerization or self-assembly. The fundamental reaction is the formation of an imine (or Schiff base), which proceeds via a two-step mechanism that is typically acid-catalyzed. libretexts.orglibretexts.org

The reaction of the aldehyde with a primary amine (which could be another molecule of this compound or a different amine) follows a nucleophilic addition-elimination pathway. oxfordsciencetrove.com

Mechanism of Imine Formation:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.com This step is reversible.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by the solvent or trace acid/base. This converts the hydroxyl group into a better leaving group (water).

Dehydration: Under acidic conditions, the hydroxyl group is protonated to form -OH₂⁺. This species is an excellent leaving group and is eliminated as a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, resulting in the final neutral imine product and regenerating the acid catalyst.

Role As a Versatile Building Block in Supramolecular and Reticular Chemistry

Covalent Organic Frameworks (COFs) Synthesis

The synthesis of Covalent Organic Frameworks (COFs) heavily relies on the principles of reticular chemistry, where molecular building blocks are stitched together by strong covalent bonds to form crystalline, porous networks. 4'-Amino-biphenyl-4-carbaldehyde is an exemplary building block in this context, contributing to the formation of highly ordered two-dimensional (2D) and three-dimensional (3D) structures. The inherent properties of COFs, such as high porosity, large surface area, and tunable functionality, are directly influenced by the geometry and chemical nature of their constituent monomers.

The design of COF topologies is fundamentally governed by the geometry of the building units. acs.org The biphenyl (B1667301) structure in this compound provides a linear and rigid scaffold. When reacted with complementary monomers of specific geometries, predictable and pre-designed network structures can be achieved. For instance, the reaction of a linear monomer like this compound with a trigonal planar monomer, such as 1,3,5-triformylbenzene or 1,3,5-tris(4-aminophenyl)benzene, can lead to the formation of a 2D hexagonal framework. Similarly, combination with a tetrahedral monomer can result in the formation of a 3D diamondoid or other complex topologies. researchgate.net The ability to control the topology allows for the precise tuning of pore size and shape within the resulting COF. mdpi.com

The principle of isoreticular expansion, where the core geometry of the building block is maintained while its length is extended, can be applied using derivatives of biphenyl carbaldehyde and amino biphenyl units. This strategy allows for the synthesis of a series of COFs with identical topology but systematically varying pore sizes. The choice of building blocks and their connectivity dictates the final topology of the COF, which in turn influences its material properties. acs.org

The most common reaction for constructing COFs from aldehyde and amine-functionalized building blocks is the formation of an imine linkage through a Schiff base condensation reaction. nih.govntu.edu.sg This reaction is reversible, which is a critical aspect for the synthesis of crystalline COFs. The dynamic nature of the imine bond allows for "error-checking" and self-healing during the synthesis process, enabling the formation of a thermodynamically stable, highly ordered crystalline structure rather than an amorphous polymer. ntu.edu.sg

Linkage TypeKey FeaturesImpact on COF Structure
Imine (C=N) Reversible formation, high stability, planar geometryEnables crystallinity through error correction, contributes to framework rigidity and potential for π-conjugation. ntu.edu.sg
β-Ketoenamine Irreversible tautomerization from imineEnhanced chemical and thermal stability. nih.govnih.gov

The biphenyl scaffold of this compound provides a platform for introducing a wide range of functionalities into the COF structure. This can be achieved either by pre-functionalizing the monomer before synthesis or by post-synthetic modification of the COF. nih.govnih.gov For example, functional groups can be attached to the phenyl rings of the biphenyl unit to alter the chemical environment of the pores.

This "pore surface engineering" allows for the creation of COFs with tailored properties for specific applications. nih.gov For instance, introducing basic amine groups can enhance CO2 capture capabilities, while incorporating catalytic sites can enable the COF to act as a heterogeneous catalyst. The size and shape of the pores can also be precisely controlled by adjusting the length of the biphenyl-based linkers, a concept known as isoreticular synthesis. jlu.edu.cn This level of control over both functionality and pore structure is a key advantage of using biphenyl scaffolds in COF synthesis. researchgate.net

COFs constructed from building blocks like this compound often exhibit semiconductor properties, making them promising candidates for photocatalysis. rsc.org The extended π-conjugation provided by the biphenyl units and imine linkages can facilitate light absorption and the generation of electron-hole pairs (excitons). researchgate.net The ordered porous structure of COFs allows for efficient diffusion of reactants and products, while the high surface area provides ample active sites for catalytic reactions. rsc.org

By incorporating specific light-absorbing or catalytically active moieties into the biphenyl scaffold, the photocatalytic performance of the resulting COF can be enhanced. researchgate.net For example, creating donor-acceptor (D-A) systems within the COF framework can promote charge separation and reduce the recombination of photogenerated electrons and holes, leading to improved photocatalytic efficiency. rsc.org These materials have shown potential in applications such as hydrogen production from water, CO2 reduction, and the degradation of organic pollutants. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) Synthesis

While this compound is primarily used in COF synthesis due to its ability to form strong covalent bonds, its derivatives can also be employed in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. nih.gov

To be used as a ligand in MOF synthesis, the aldehyde group of this compound would typically need to be converted into a coordinating group, such as a carboxylate. The amino group, however, can be retained as a functional site within the MOF structure. The resulting amino-functionalized biphenyl dicarboxylate ligand can then be reacted with various metal ions to form MOFs with specific topologies and functionalities. frontiersin.orgmdpi.com The presence of the amino group on the biphenyl linker can enhance the MOF's affinity for certain molecules, such as CO2, through specific interactions. mdpi.comnih.gov Furthermore, the amino group can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF. rsc.org

Framework TypeBuilding BlocksBondingKey Characteristics
COFs Organic monomers (e.g., aldehydes, amines)Covalent bonds (e.g., imine)High stability, permanent porosity, tunable functionality. nih.govntu.edu.sg
MOFs Metal ions/clusters and organic ligandsCoordination bondsHigh porosity, large surface area, tunable pore size and chemistry. nih.govfrontiersin.org

Supramolecular Assemblies and Polymers Utilizing Biphenyl Derivatives

Beyond the realm of crystalline frameworks like COFs and MOFs, biphenyl derivatives such as this compound are valuable components in the construction of various supramolecular assemblies and polymers. nih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and donor-acceptor interactions, to create organized structures. acs.orgnih.gov

The rigid biphenyl core can promote π-π stacking, while the terminal functional groups can participate in hydrogen bonding or other directional interactions. wur.nlchinesechemsoc.org For instance, rod-coil molecules containing biphenyl units can self-assemble into nanoparticles and nanofibers. acs.org The interplay of these non-covalent forces can lead to the formation of complex architectures like helical aggregates and supramolecular polymers. nih.gov The properties of these assemblies can often be tuned by external stimuli, making them interesting for applications in materials science and nanotechnology. nih.gov

Hydrogen Bonding Interactions and Self-Assembly Processes

While specific studies detailing the comprehensive hydrogen bonding patterns and self-assembly of isolated 2'-Amino-biphenyl-4-carbaldehyde are not extensively documented, the inherent chemical nature of its functional groups dictates its potential for significant intermolecular interactions. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde (-CHO) group serves as a hydrogen bond acceptor.

Dynamic Covalent Chemistry for Surface-Supported Architectures

A significant application of 2'-Amino-biphenyl-4-carbaldehyde and related structures lies in the realm of dynamic covalent chemistry (DCC). This field utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. The intramolecular reaction between the 2'-amino group and the 4-carbaldehyde group is a prime example of such a reversible process.

Research has shown that biphenyl derivatives equipped with both an amino and an aldehyde group can exist in equilibrium between an open-chain form and a cyclic hemiaminal form. nih.gov This intramolecular cyclization is a reversible covalent reaction, the position of which can be influenced by external stimuli such as solvent polarity or the presence of other chemical species. nih.gov

This dynamic equilibrium is the cornerstone of its utility as a building block for more complex systems. For instance, the aldehyde group can reversibly react with other nucleophiles present in a system, such as alcohols, thiols, or other amines, to form hemiacetals, hemithioacetals, or aminals, respectively. nih.gov This reactivity allows for the construction of dynamic combinatorial libraries, where the most stable molecular assemblies can be selectively amplified in the presence of a template.

The ability to form and break these covalent bonds under mild conditions makes 2'-Amino-biphenyl-4-carbaldehyde a valuable component for the creation of surface-supported architectures. By anchoring these molecules to a surface, it is possible to create responsive materials where the surface properties can be altered by controlling the equilibrium of the dynamic covalent bonds. This has potential applications in areas such as chemical sensing, where the binding of an analyte can shift the equilibrium and produce a detectable signal, and in the development of "smart" materials that can adapt to their environment. nih.gov The biphenyl scaffold, with its defined stereochemistry, also allows for the transfer of chiral information, making these systems promising for applications in chirality sensing. nih.gov

Potential Research Directions and Emerging Applications in Materials Science

Development of Novel Derivatization Strategies for Enhanced Functionality

The true potential of 4'-Amino-biphenyl-4-carbaldehyde as a molecular scaffold lies in its capacity for chemical modification. The presence of a reactive primary amine and a versatile aldehyde group allows for a wide array of derivatization strategies, enabling the fine-tuning of its chemical, physical, and electronic properties. Future research will likely focus on targeted modifications to create bespoke molecules for specific applications.

The aldehyde functionality is a prime site for condensation reactions, particularly for the formation of Schiff bases (imines) by reacting with various primary amines. This reaction is a cornerstone for creating liquid crystals and building blocks for more complex macrocycles or polymers. Similarly, the amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new functional moieties. For instance, the synthesis of biphenyl-4-carboxamide derivatives has been explored as a route to biologically active molecules, demonstrating the utility of modifying the biphenyl (B1667301) core. nih.gov Chan-Lam coupling reactions have been employed to synthesize aminobiphenyl sulfonamides, highlighting another pathway for functionalization. nih.gov

These derivatization strategies allow for the systematic modification of the molecule's properties. Introducing long alkyl chains can enhance solubility in nonpolar solvents or induce liquid crystalline phases. Attaching chromophores can alter photophysical properties, while incorporating moieties with specific binding capabilities can lead to new sensors or catalysts.

Table 1: Potential Derivatization Strategies for this compound
Functional GroupReaction TypePotential ReagentResulting FunctionalityEnhanced Property/Application
Aldehyde (-CHO)Schiff Base CondensationPrimary Amines (R-NH₂)Imine (C=N-R)Liquid Crystals, Covalent Organic Frameworks (COFs)
Aldehyde (-CHO)Wittig ReactionPhosphonium YlidesAlkene (-CH=CHR)Conjugated Polymers, Optoelectronics
Amino (-NH₂)AcylationAcid Chlorides (R-COCl)Amide (-NH-CO-R)Biologically Active Molecules, Polymer Synthesis nih.gov
Amino (-NH₂)SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamide (-NH-SO₂-R)Pharmaceuticals, Catalysis nih.gov
Amino (-NH₂)Buchwald-Hartwig CouplingAryl HalidesTriarylamineHole-Transport Materials, Photoredox Catalysts

Exploration in Advanced Catalytic Systems Utilizing Biphenyl-based Ligands

The rigid and well-defined structure of the biphenyl unit is a highly sought-after feature in the design of ligands for transition metal catalysis. Biphenyl-based ligands, particularly phosphines, are renowned for promoting a variety of challenging cross-coupling reactions. The development of functionalized biphenyl-based phosphine (B1218219) ligands has been a significant area of research. nih.govacs.org

This compound serves as an excellent precursor for novel, tailored ligands. The amino and aldehyde groups provide convenient handles for introducing coordinating atoms (like phosphorus, nitrogen, or sulfur) or for grafting the ligand onto a solid support. For example, a bis-Schiff base ligand derived from a biphenyl core has been synthesized and used in copper-catalyzed Michael additions. researchgate.net Similarly, biphenyl sulfonic acid ligands have shown great promise in palladium-catalyzed C-N cross-coupling reactions. nih.gov

Future research could explore the synthesis of new ligand families derived from this compound. The inherent "push-pull" electronics of the parent molecule could be harnessed to modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The biphenyl scaffold can also be used to create bidentate or pincer-type ligands, which often lead to highly stable and efficient catalysts.

Table 2: Biphenyl-Based Ligand Systems and Their Catalytic Applications
Ligand TypeMetalCatalytic ReactionReference
Biphenyl Phosphines (e.g., SPhos)Palladium (Pd)Suzuki-Miyaura Coupling, C-N Coupling
Biphenyl Sulfonic AcidsPalladium (Pd)C-N Cross-Coupling nih.gov
Biphenyl-based Schiff BasesCopper (Cu)Michael Addition researchgate.net
Dialkylterphenyl PhosphinesNickel (Ni)Carbonylation acs.org

Expansion of Reticular Chemistry Applications Beyond Current Scope

Reticular chemistry, the field dedicated to linking molecular building blocks into ordered, extended crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), offers a powerful platform for creating materials with unprecedented porosity and functionality. berkeley.eduberkeley.edu The success of this approach relies on the use of well-defined, rigid linkers or "struts" to build these frameworks.

This compound is an ideal candidate for a linear, bifunctional linker. Its defined length, rigidity, and reactive end-groups allow for its incorporation into highly ordered porous materials. The aldehyde and amine groups can participate in imine condensation reactions to form robust 2D or 3D COFs. For instance, a triangular linker with biphenyl-4-carbaldehyde arms, 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde), has been successfully used to construct COFs for photocatalysis and gas storage. ossila.com This demonstrates the principle of using formyl-functionalized biphenyls as effective COF building blocks.

The application of reticular chemistry can be expanded by using derivatives of this compound. By modifying the biphenyl core—for example, by adding lateral functional groups—it is possible to decorate the pores of the resulting MOF or COF with specific chemical functionalities. This could lead to frameworks with enhanced selectivity for gas separation, improved catalytic activity, or novel sensing capabilities. The ability to create isoreticular series of materials, where the underlying topology remains the same but the linker is varied, allows for systematic tuning of framework properties. acs.org

Table 3: Representative Frameworks Using Biphenyl or Amine/Aldehyde Linkers
FrameworkTypeLinker(s)Key Feature/ApplicationReference
MOF-5MOFTerephthalic acidHigh porosity, Gas storage wikipedia.org
UiO-66MOFTerephthalic acidExceptional chemical and thermal stability wikipedia.org
COF-1COFBiphenyl-based boronic acidGas storage, Catalysis wikipedia.org
HAT-NTBCA-COFCOFHexaaminotriphenylene and a Nitrilotris(biphenyl-carbaldehyde) derivativeCO₂ uptake, Thermal stability ossila.com

Investigation of Photophysical Properties for Optoelectronic Precursor Materials

Compounds with a donor-π-acceptor (D-π-A) architecture often exhibit interesting photophysical properties, including strong absorption, significant fluorescence, and sensitivity to their environment (solvatochromism). This compound fits this profile perfectly, with the amino group (-NH₂) acting as an electron donor and the aldehyde group (-CHO) as an electron acceptor, connected by the π-conjugated biphenyl bridge.

This "push-pull" system facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for its potential use in optoelectronic devices. Research on similar push-pull fluorophores based on α-(N-biphenyl)-substituted 2,2′-bipyridines has shown promising results, including applications in sensing nitroaromatic explosives. mdpi.comresearchgate.net The fluorescence of aminobiphenyl derivatives has been noted to be sensitive to environmental factors like pH. nih.gov

Future investigations should systematically characterize the photophysical properties of this compound and its derivatives. This includes measuring absorption and emission spectra in various solvents to quantify solvatochromic shifts, determining fluorescence quantum yields, and measuring excited-state lifetimes. Understanding these fundamental properties is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), nonlinear optics, and fluorescent probes for chemical sensing. The development of materials exhibiting aggregation-induced emission (AIE) from biphenyl aldehyde precursors is also an exciting avenue.

Table 4: General Photophysical Characteristics of D-π-A Biphenyl Systems
PropertyDescriptionPotential Application
Intramolecular Charge Transfer (ICT)Electron density shifts from donor to acceptor upon excitation.Nonlinear Optics, Voltage-Sensitive Dyes
SolvatochromismEmission/absorption wavelength changes with solvent polarity.Fluorescent Probes, Environmental Sensors mdpi.com
High Fluorescence Quantum YieldEfficient emission of light after absorption.Organic Light-Emitting Diodes (OLEDs) mdpi.com
Aggregation-Induced Emission (AIE)Fluorescence is enhanced in the aggregated or solid state.Solid-State Lighting, Bio-imaging mdpi.com

Further Research into Axial Chirality and Atropisomerism in Biphenyl Derivatives

Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond, most famously observed in ortho-substituted biphenyl compounds. pharmaguideline.comslideshare.net This restricted rotation creates a chiral axis, leading to non-superimposable mirror images (enantiomers) that can often be isolated as stable, distinct compounds. This phenomenon is not just a chemical curiosity; axially chiral compounds are of immense importance as ligands in asymmetric catalysis and as active pharmaceutical ingredients. iaea.orgnih.govresearchgate.net

The parent this compound molecule does not have sufficiently large ortho substituents to restrict rotation at room temperature. However, it provides an ideal template for the rational design of atropisomeric derivatives. By introducing bulky groups (e.g., nitro, methyl, or halogen groups) at the 2, 2', 6, and/or 6' positions, a significant energy barrier to rotation can be established. youtube.com The magnitude of this barrier is dependent on the size and nature of the ortho-substituents. researchgate.netnih.gov

A key research direction is the synthesis of novel, atropisomeric ligands derived from this compound for use in asymmetric catalysis. The aldehyde and amino groups can be converted into phosphine, amine, or other coordinating moieties to create chiral environments around a metal center. Furthermore, exploring the biological activity of atropisomeric derivatives is a promising field, as stereochemistry is often a critical determinant of a drug's efficacy and selectivity. nih.gov The challenge lies in developing stereoselective synthetic routes to access single, pure atropisomers. acs.org

Table 5: Conditions and Implications of Atropisomerism in Biphenyls
ConceptDescriptionKey FactorRelevance
Axial ChiralityChirality arising from a molecule lacking a stereocenter but possessing an axis of chirality.Non-symmetrical substitution pattern around the axis.Fundamental to atropisomerism. pharmaguideline.com
Rotational Barrier (ΔG‡)The energy required to overcome the steric hindrance and interconvert the atropisomers.Size and number of ortho-substituents.Determines the stability and isolability of atropisomers. researchgate.net
Atropisomeric LigandsAxially chiral biphenyls used to control stereochemistry in catalysis.The defined 3D structure of the ligand.Asymmetric synthesis (e.g., BINAP). acs.org
Bioactive AtropisomersAtropisomeric drugs where one isomer has the desired therapeutic effect.Differential binding affinity to biological targets.Drug design and medicinal chemistry. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-Amino-biphenyl-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves formylation of a biphenyl precursor. For example, the aldehyde group can be introduced via Vilsmeier-Haack formylation using POCl₃ and DMF on 4-amino-biphenyl derivatives . Protecting the amino group with acid-labile groups (e.g., acetyl) prior to formylation can prevent side reactions . Reaction temperature (typically 0–5°C) and stoichiometric control of POCl₃ are critical to achieving yields >60%. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in THF/water) regenerates the free amino group .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR : 1H^1H NMR should show a singlet at δ 9.8–10.0 ppm for the aldehyde proton and aromatic protons consistent with biphenyl substitution patterns .
  • Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (expected m/z ~211 for C₁₃H₁₁NO).
  • Melting Point : Compare observed values (e.g., 57–59°C) with literature data to assess purity .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What safety protocols are essential for handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential toxicity due to structural analogs (e.g., aromatic amines). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure:

  • Skin Contact : Wash immediately with soap and water for 15 minutes .
  • Ingestion : Seek medical attention; do not induce vomiting .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

  • Methodological Answer : Cross-validate data using multiple sources:

  • Literature Review : Check Reaxys or SciFinder for consensus values .
  • Recrystallization : Reproduce synthesis and purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate crystalline forms.
  • DSC/TGA : Differential scanning calorimetry can identify polymorphs affecting melting points .
  • Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) and report conditions (temperature, purity) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-rich amino group activates the aldehyde toward nucleophilic attack. For example:

  • Schiff Base Formation : React with primary amines in ethanol under reflux (1:1 molar ratio, 12 h) to form imines. Monitor progress via TLC .
  • Steric Effects : Ortho-substitution on the biphenyl ring may hinder reactivity; computational modeling (DFT) can predict transition-state geometries .

Q. How can computational methods optimize derivatives of this compound for biological activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors). Focus on substituents enhancing binding affinity .
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial activity. Methyl or halide substituents often improve bioavailability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What strategies mitigate instability of this compound during long-term storage or in solution?

  • Methodological Answer :

  • Oxidation Prevention : Add antioxidants (e.g., BHT) to stock solutions or store under argon .
  • Lyophilization : Freeze-dry the compound and store at -20°C to reduce hydrolysis .
  • Stability Assays : Use LC-MS to track degradation products (e.g., carboxylic acid derivatives) over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.